molecular formula C19H15F7N2O3 B11485210 ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate

ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate

Cat. No.: B11485210
M. Wt: 452.3 g/mol
InChI Key: VSEADJKMLVOIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate is a complex organic compound that contains multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate typically involves multiple steps. One common method includes the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out under conventional or microwave irradiation methods . The resulting product undergoes further reactions to introduce the fluorophenyl and trifluoromethylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethyl)phenyl]amino}alaninate is unique due to its combination of trifluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and stability.

Properties

Molecular Formula

C19H15F7N2O3

Molecular Weight

452.3 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-[4-(trifluoromethyl)anilino]propanoate

InChI

InChI=1S/C19H15F7N2O3/c1-2-31-16(30)17(19(24,25)26,28-15(29)13-5-3-4-6-14(13)20)27-12-9-7-11(8-10-12)18(21,22)23/h3-10,27H,2H2,1H3,(H,28,29)

InChI Key

VSEADJKMLVOIJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.